
2-methyl-N-1H-tetrazol-5-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-1H-tetrazol-5-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a tetrazole derivative that has been synthesized using different methods. The synthesis method used determines the purity and yield of the compound. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 2-methyl-N-1H-tetrazol-5-ylbenzamide is not fully understood. However, studies have shown that the compound interacts with certain proteins in the body, leading to its biological effects. The compound has been shown to selectively bind to the ATP-binding site of protein kinases, inhibiting their activity. This leads to the inhibition of downstream signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory and analgesic properties. It has also been shown to induce apoptosis in cancer cells, leading to its potential as an anti-cancer agent. Additionally, the compound has been shown to selectively bind to certain proteins, leading to its potential as a diagnostic tool.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-1H-tetrazol-5-ylbenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yield and high purity. Additionally, the compound has been shown to have various biological effects, making it a useful tool for studying certain biological processes. However, the compound also has some limitations. The mechanism of action of the compound is not fully understood, and its selectivity for certain proteins needs to be further investigated. Additionally, the compound may have off-target effects, leading to potential complications in certain experiments.
Orientations Futures
There are several future directions for the study of 2-methyl-N-1H-tetrazol-5-ylbenzamide. One direction is the investigation of the compound's selectivity for certain proteins. This will provide insight into the compound's mechanism of action and potential off-target effects. Another direction is the investigation of the compound's potential as an anti-cancer agent. This will involve further studies on the compound's ability to induce apoptosis in cancer cells and its selectivity for cancer cells. Additionally, further studies on the compound's potential as a diagnostic tool will provide insight into its specificity and sensitivity for certain proteins.
Méthodes De Synthèse
2-methyl-N-1H-tetrazol-5-ylbenzamide can be synthesized using different methods. One of the commonly used methods is the reaction of 5-amino-1H-tetrazole with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The product is obtained in good yield and high purity. Other methods that have been used to synthesize the compound include the reaction of 2-chlorobenzamide with sodium azide, and the reaction of 5-azido-1H-tetrazole with 2-chlorobenzamide. The choice of the synthesis method depends on the availability of reagents and the desired purity and yield of the product.
Applications De Recherche Scientifique
2-methyl-N-1H-tetrazol-5-ylbenzamide has potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been studied for its potential as a diagnostic tool. It has been shown to selectively bind to certain proteins and can be used to detect the presence of these proteins in biological samples.
Propriétés
IUPAC Name |
2-methyl-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-6-4-2-3-5-7(6)8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDSKRADSLRTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

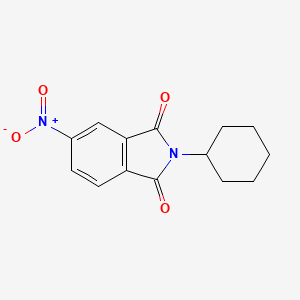
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
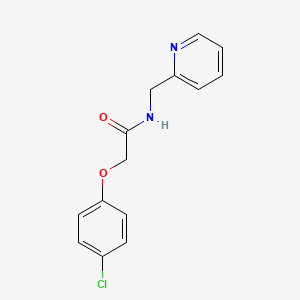
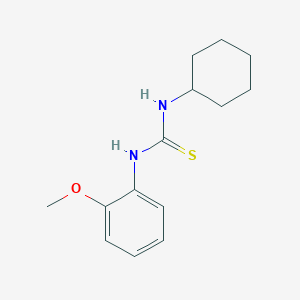

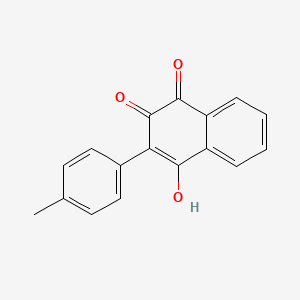
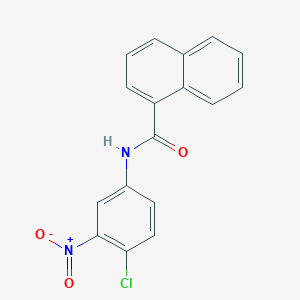

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)
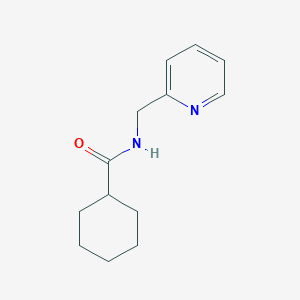

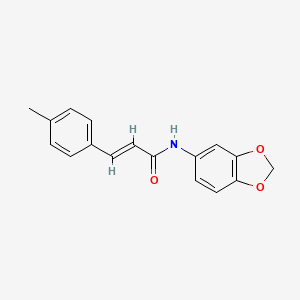
![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)